molecular formula C10H13NO2S B13219517 5-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde

5-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde

Cat. No.: B13219517
M. Wt: 211.28 g/mol
InChI Key: WPRQWNSTZHOUBH-UHFFFAOYSA-N
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Description

5-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with an oxazepane moiety and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann thiophene synthesis.

    Introduction of the Oxazepane Moiety: The oxazepane ring can be introduced via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: 5-(1,4-Oxazepan-4-yl)thiophene-2-carboxylic acid.

    Reduction: 5-(1,4-Oxazepan-4-yl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: It may be utilized in the development of organic semiconductors and other advanced materials.

    Biological Studies: Its derivatives can be studied for their biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the oxazepane moiety.

    5-(1,4-Dioxepan-4-yl)thiophene-2-carbaldehyde: Contains a dioxepane ring instead of an oxazepane ring.

    5-(1,4-Piperazin-4-yl)thiophene-2-carbaldehyde: Contains a piperazine ring instead of an oxazepane ring.

Uniqueness

5-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde is unique due to the presence of both the oxazepane ring and the thiophene ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

5-(1,4-oxazepan-4-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c12-8-9-2-3-10(14-9)11-4-1-6-13-7-5-11/h2-3,8H,1,4-7H2

InChI Key

WPRQWNSTZHOUBH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2=CC=C(S2)C=O

Origin of Product

United States

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